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Compound of Interest

Compound Name:
1-Ethyl-3-hydrazono-1,3-dihydro-

indol-2-one

CAS No.: 62295-16-3

Cat. No.: B2595626

Get Quote

Executive Summary: The Privileged Scaffold
Isatin (1H-indole-2,3-dione) is not merely a precursor; it is a "privileged scaffold" in medicinal

chemistry due to its ability to mimic the purine core of ATP and interact with diverse biological

targets. This guide focuses specifically on Isatin Hydrazone Derivatives, a subclass where the

C3-carbonyl is functionalized via condensation with hydrazines or hydrazides.

The hydrazone linker (-C=N-NH-) is critical. It provides:

Hydrogen Bonding: The imine nitrogen acts as a hydrogen bond acceptor, while the NH

remains a donor, facilitating binding to enzyme active sites (e.g., the hinge region of

kinases).

Conformational Flexibility: It allows the molecule to orient aromatic side chains into

hydrophobic pockets of receptors like VEGFR-2 and EGFR.

Electronic Modulation: The linker transmits electronic effects between the isatin core and the

pendant aryl ring, tuning potency.
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Chemical Architecture & SAR Logic
To design effective derivatives, one must understand the Structure-Activity Relationship (SAR)

at three critical nodes.

The SAR Map
Position N1 (The Pharmacokinetic Handle): Unsubstituted N1 allows for H-bonding but often

results in poor solubility. Alkylation (e.g., Benzyl, Methyl) improves lipophilicity and

membrane permeability. Bulky groups here can also target the solvent-exposed regions of

kinase pockets.

Position C3 (The Warhead): The hydrazone linkage is the defining feature. It dictates

selectivity. Rigidification here (e.g., fusing into rings) often alters the target profile from

kinases to DNA intercalators.

Position C5/C6 (The Electronic Tuner): Electron-withdrawing groups (EWGs) like Fluorine,

Chlorine, or Nitro at C5 significantly enhance potency against cancer cell lines by increasing

the acidity of the N1-H (if unsubstituted) or altering the dipole moment for better binding

affinity.
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Figure 1: Structure-Activity Relationship (SAR) map of Isatin Hydrazone derivatives highlighting

critical modification sites.
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Therapeutic Verticals
Oncology: Kinase Inhibition (VEGFR-2 / EGFR)
The primary mechanism of anticancer action for isatin hydrazones is ATP-competitive inhibition

of Receptor Tyrosine Kinases (RTKs). The isatin moiety occupies the ATP-binding pocket,

mimicking the adenine ring.

VEGFR-2 Inhibition: Essential for anti-angiogenesis. Isatin-hydrazone hybrids (specifically

1,2,3-triazole conjugates) have shown IC50 values in the nanomolar range (e.g., 64 nM),

superior to standard drugs like Sunitinib in specific assays.[1]

CDK2 Inhibition: Regulates cell cycle progression. 5-Halogenated isatin hydrazones arrest

cells in the G2/M phase.

Table 1: Comparative Potency of Isatin Hydrazone Derivatives vs. Standards

Compound ID Target
Cell Line /
Assay

IC50 / Activity
Reference
Standard

Comp 5f

(Triazole hybrid)
VEGFR-2 Kinase Assay 64 nM Sunitinib (92 nM)

Comp 4j (5-F

derivative)
CDK2 Kinase Assay 0.245 µM

Imatinib (0.131

µM)

Comp 7c

(Thiazole hybrid)
MCF-7 Breast Cancer 7.17 µM

Sorafenib (2.13

µM)

Comp 2 (Bis-

hydrazone)
EGFR Kinase Assay 0.369 µM

Erlotinib (0.056

µM)

Antimicrobial Activity
Isatin hydrazones exhibit bactericidal properties by inhibiting DNA Gyrase (in bacteria) and

disrupting cell wall synthesis.

Schiff Bases: 3-hydrazono-indolin-2-ones show high efficacy against MRSA.
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Metal Complexes: Copper(II) and Zinc(II) complexes of isatin hydrazones often show 2-5x

higher activity than the free ligand due to enhanced lipophilicity (Tweedy’s chelation theory).

Table 2: Antimicrobial Efficacy (MIC Values)

Compound Organism Type MIC (µg/mL) Standard (MIC)

Comp 3b S. aureus Gram (+) 3.12
Norfloxacin

(1.56)

Comp 12a E. coli Gram (-) 8.00
Ciprofloxacin

(1.00)

Comp 12c C. albicans Fungal 64.00
Fluconazole

(16.00)

Mechanistic Visualization
Understanding the signaling cascade is vital for drug placement. The diagram below illustrates

how isatin hydrazones intercept the VEGF signaling pathway, preventing angiogenesis.[2]
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Figure 2: Mechanism of Action showing Isatin Hydrazones blocking VEGFR-2

autophosphorylation, halting downstream angiogenic signaling.

Experimental Framework
To ensure reproducibility and scientific integrity, follow these validated protocols.
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Protocol: Synthesis of Isatin-3-Hydrazones
Objective: Synthesize a C5-substituted isatin hydrazone with high purity (>95%).

Reagents: 5-Substituted Isatin (1 eq), Hydrazine Hydrate/Aryl Hydrazide (1.1 eq), Glacial Acetic

Acid (Catalytic), Ethanol (Solvent).

Workflow:

Dissolution: Dissolve 1.0 mmol of 5-substituted isatin in 15 mL of absolute ethanol in a

round-bottom flask.

Activation: Add 2-3 drops of glacial acetic acid to protonate the C3 carbonyl oxygen.

Condensation: Add 1.1 mmol of the hydrazine derivative dropwise.

Reflux: Reflux the mixture at 78°C for 3–6 hours. Monitor progress via TLC (Mobile phase:

Hexane:Ethyl Acetate 7:3).

Precipitation: Cool the reaction mixture to room temperature, then pour into crushed

ice/water (50 mL).

Purification: Filter the precipitate. Recrystallize from hot ethanol or chloroform.

Validation: Confirm structure via 1H-NMR (look for hydrazone NH singlet at δ 10-13 ppm)

and IR (C=N stretch at ~1600-1620 cm⁻¹).

Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).

Self-Validating Controls:

Positive Control: Doxorubicin or Sunitinib.

Negative Control: DMSO (0.1%).

Blank: Media only (no cells).
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Steps:

Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5%

CO2.

Treatment: Add test compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Dissolve

compounds in DMSO (final concentration <0.5%).

Incubation: Incubate for 48 hours.

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours

(formazan crystals form).

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

Measurement: Read absorbance at 570 nm.

Calculation:% Viability = (OD_sample / OD_control) * 100. Plot dose-response curve to

calculate IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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